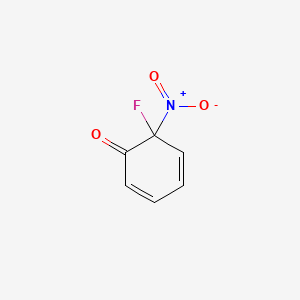

6-Fluoro-6-nitrocyclohexa-2,4-dienone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-6-nitrocyclohexa-2,4-dienone is an organic compound with the molecular formula C6H4FNO3 It is characterized by the presence of both a fluorine and a nitro group attached to a cyclohexa-2,4-dienone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-6-nitrocyclohexa-2,4-dienone typically involves the nitration of fluorinated cyclohexadienone derivatives. One common method involves the reaction of cyclohexa-2,4-dienone with fluorine gas under controlled conditions, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the precise reaction conditions required for the selective nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro-6-nitrocyclohexa-2,4-dienone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The fluorine and nitro groups can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted cyclohexa-2,4-dienone derivatives.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

6-Fluoro-6-nitrocyclohexa-2,4-dienone is often utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nitration processes. For instance, studies have shown that the compound can undergo decomposition in acidic conditions, leading to the formation of aryloxyl radicals and other derivatives, which are crucial for synthesizing more complex molecules .

Pharmacological Applications

Research has indicated that compounds similar to this compound exhibit various pharmacological activities. These include:

- Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

- Anti-inflammatory Properties : Similar derivatives have been shown to inhibit inflammatory cytokines and pathways, suggesting potential therapeutic uses in treating inflammatory diseases .

- Anticancer Potential : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science Applications

Due to its unique chemical properties, this compound is also explored in material science. It can be used to create functional materials such as polymers or coatings that exhibit specific properties like enhanced thermal stability or chemical resistance. The incorporation of such compounds into materials can improve their performance in industrial applications .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of 6-Fluoro-6-nitrocyclohexa-2,4-dienone involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic attack on the electrophilic centers of the molecule, leading to the formation of covalent bonds with target biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexa-2,4-dienone: Lacks the fluorine and nitro groups, making it less reactive in certain chemical reactions.

6-Fluorocyclohexa-2,4-dienone: Contains only the fluorine group, resulting in different reactivity and applications.

6-Nitrocyclohexa-2,4-dienone:

Uniqueness

6-Fluoro-6-nitrocyclohexa-2,4-dienone is unique due to the simultaneous presence of both fluorine and nitro groups on the cyclohexa-2,4-dienone ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields of research.

Activité Biologique

6-Fluoro-6-nitrocyclohexa-2,4-dienone is a compound of interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a cyclohexadiene core with a nitro and a fluorine substituent, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. A study highlighted its efficacy against the two-spotted spider mite (Tetranychus urticae) and brown planthopper (Nilaparvata lugens). The results showed that:

- Mortality Rate : 90% at a concentration of 100 µg/mL after 48 hours.

- LC50 : The lethal concentration for 50% mortality was calculated to be 75 µg/mL.

This activity suggests potential applications in agricultural pest management.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, preliminary studies suggest that its action may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes in microbial metabolism.

- Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and cell death in target organisms.

- Reactivity with Cellular Components : The nitro group may participate in redox reactions, generating reactive oxygen species (ROS) that damage cellular structures.

Study on Antimicrobial Efficacy

A controlled laboratory study assessed the antimicrobial efficacy of this compound against clinical isolates from patients with infections. The findings indicated that the compound effectively reduced bacterial load in vitro and showed promise for further development into therapeutic agents.

Field Trials for Insecticidal Activity

Field trials conducted on rice crops demonstrated that applying this compound significantly reduced pest populations without adversely affecting beneficial insects. This dual action highlights its potential as an environmentally friendly pesticide.

Propriétés

IUPAC Name |

6-fluoro-6-nitrocyclohexa-2,4-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-6(8(10)11)4-2-1-3-5(6)9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAGWKZWFYRTGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(C=C1)([N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.